![molecular formula C8H9FO3 B121179 Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 156329-85-0](/img/structure/B121179.png)
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate, also known as Methyl 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of bicyclic compounds and contains a trifluoromethyl group, which is known to enhance the biological activity of drugs. In recent years, there has been a growing interest in the synthesis and study of this compound due to its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. This inhibition leads to the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. In addition, it has been found to have low toxicity levels in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate in lab experiments is its potential as a drug candidate. It has been found to exhibit a wide range of biological activities and has low toxicity levels. However, the compound has a relatively low yield in its synthesis method, which can be a limitation for large-scale production.
Direcciones Futuras
There are several future directions for the study of Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate. One direction is the exploration of its potential as a drug candidate for the treatment of various diseases. Another direction is the design of new compounds based on the structure of Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate, which may exhibit improved biological activities. Additionally, the mechanism of action of the compound can be further studied to better understand its effects on biological processes.
Métodos De Síntesis
The synthesis of Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate involves a series of chemical reactions. The first step is the preparation of 3-bromobicyclo[1.1.1]pentane, which is then reacted with trifluoromethyl magnesium bromide to form 3-trifluoromethylbicyclo[1.1.1]pentane. This compound is then treated with methyl chloroformate to yield Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate. The overall yield of this synthesis method is approximately 25%.
Aplicaciones Científicas De Investigación
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate has been studied for its potential as a drug candidate in the field of medicinal chemistry. It has been found to exhibit antiviral, antibacterial, and antifungal activities. In addition, it has shown promising results in the treatment of cancer and inflammation. The compound has also been studied for its potential as a ligand in the design of enzyme inhibitors.
Propiedades
Número CAS |
156329-85-0 |
|---|---|
Nombre del producto |
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate |
Fórmula molecular |
C8H9FO3 |
Peso molecular |
172.15 g/mol |
Nombre IUPAC |
methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H9FO3/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3 |
Clave InChI |
XEUXELYQYRQOID-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC(C1)(C2)C(=O)F |
SMILES canónico |
COC(=O)C12CC(C1)(C2)C(=O)F |
Sinónimos |
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



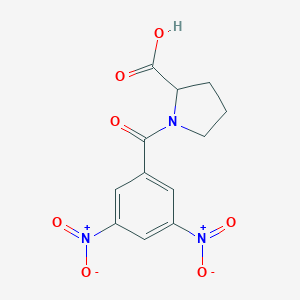
![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)
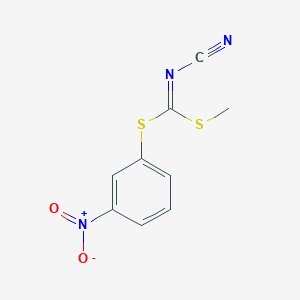
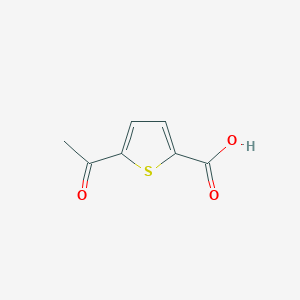
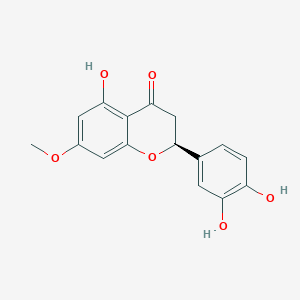
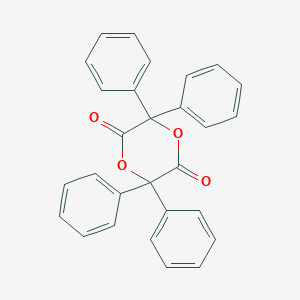
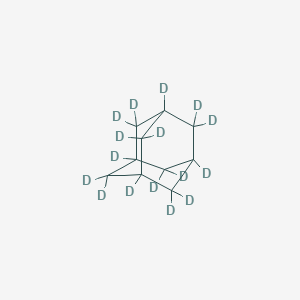
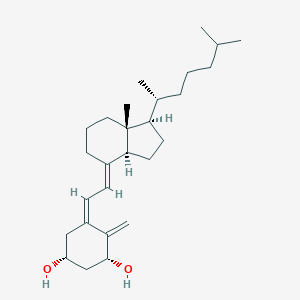
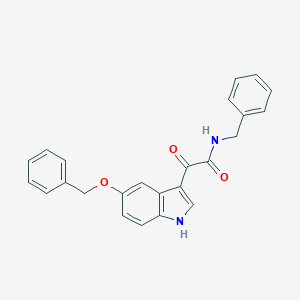
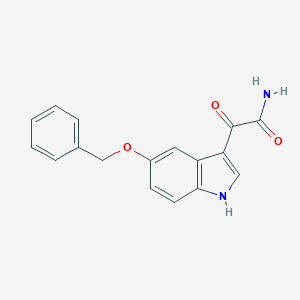
![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)
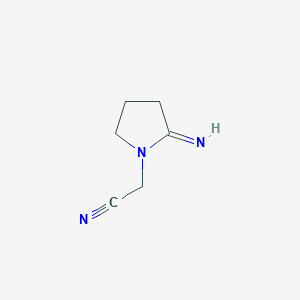
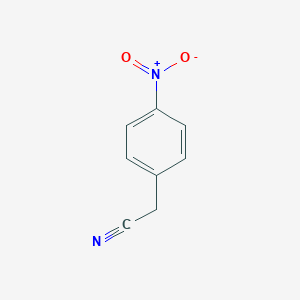
![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)